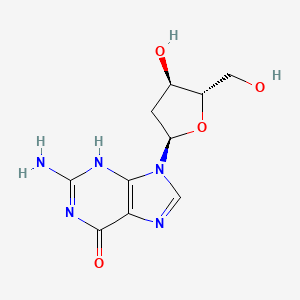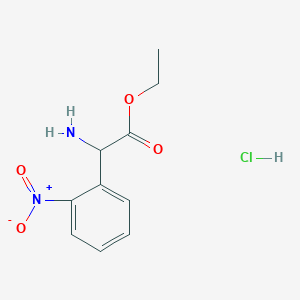
Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II)
Overview
Description
Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is a chemical compound with the molecular formula C6H16Cl2N2Pd . It is used as a catalyst for various reactions, including cross-coupling reactions, catalytic reduction reactions, and the preparation of silyl ethers via the reaction of silicon-hydrogen bonds with alcohols .
Molecular Structure Analysis
The molecular structure of Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is represented by the formula [ (CH3)2NCH2CH2N (CH3)2]PdCl2 . Further crystallographic studies may provide more detailed structural information .Chemical Reactions Analysis
Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is known to catalyze several types of reactions. These include cross-coupling reactions, catalytic reduction reactions, and the preparation of silyl ethers via the reaction of silicon-hydrogen bonds with alcohols .Physical And Chemical Properties Analysis
Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is a solid substance with a molecular weight of 293.53 . It has a melting point of 245 °C .Scientific Research Applications
Crystal Structure Analysis : Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) has been studied for its crystal structure. The molecule exhibits square planar coordination, linking two nitrogens from the ethylenediamine tetra-acetic acid and two chlorine atoms. This understanding is crucial in inorganic chemistry for designing and synthesizing new complexes (Robinson & Kennard, 1970).
Biologically Relevant Ligands : Research has explored the complex formation reactions of Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) with various biologically relevant ligands, including amino acids, peptides, and DNA constituents. This research provides valuable insights into the interaction of metal complexes with biological molecules, which is important in bioinorganic chemistry and medicinal chemistry (Mohamed & Shoukry, 2001).
Optical Properties : The absorption spectra and circular dichroisms of Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) complexes have been investigated. Such studies are significant in the field of photochemistry and materials science, particularly in understanding the optical properties of metal complexes (Ito, Fujita, & Saito, 1969).
Extraction and Separation : This compound has been used in liquid-liquid extraction processes, particularly for the extraction of palladium(II) from hydrochloric acid media. Such applications are significant in analytical chemistry and industrial processes for metal separation and purification (Lokhande, Anuse, & Chavan, 1998).
Surface Modification and Indicator Development : Ionic palladium(II) complexes, including Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II), have been used to form monodisperse submicrospheres for surface modification and development of pH-sensitive indicators. This is relevant in the field of nanotechnology and materials science for the development of smart materials and sensors (Kim et al., 2009).
Catalysis in Organic Synthesis : Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) has been utilized as a catalyst in organic synthesis, notably in the formation of 2H-indazole derivatives. Such catalytic processes are crucial in synthetic organic chemistry for the efficient synthesis of complex organic molecules (Akazome, Kondo, & Watanabe, 1991).
Safety and Hazards
properties
IUPAC Name |
palladium(2+);N,N,N',N'-tetramethylethane-1,2-diamine;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH.Pd/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOUSQLMIDWVAY-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C.[Cl-].[Cl-].[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10931578 | |
| Record name | Palladium(2+) chloride--N~1~,N~1~,N~2~,N~2~-tetramethylethane-1,2-diamine (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) | |
CAS RN |
14267-08-4 | |
| Record name | Tetramethylethylenediaminepalladium dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014267084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladium(2+) chloride--N~1~,N~1~,N~2~,N~2~-tetramethylethane-1,2-diamine (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![8-Methoxy-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B7981320.png)
![(2',3'-Dihydrospiro[[1,3]dioxolane-2,1'-inden]-5'-yl)methanol](/img/structure/B7981326.png)





